1-(3-Nitrophenyl)pyrrolidine
Overview
Description
“1-(3-Nitrophenyl)pyrrolidine” is a chemical compound with the empirical formula C10H12N2O2 and a molecular weight of 192.21 . It is a solid substance . The SMILES string representation of the molecule is O=N+=C1)[O-]
.
Synthesis Analysis
The synthesis of pyrrolidine-based compounds, including “1-(3-Nitrophenyl)pyrrolidine”, can be achieved through various strategies . One approach involves ring construction from different cyclic or acyclic precursors, while another involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring plays a significant role in the synthesis process, as different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Molecular Structure Analysis
The molecular structure of “1-(3-Nitrophenyl)pyrrolidine” is characterized by a five-membered pyrrolidine ring . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .
Physical And Chemical Properties Analysis
“1-(3-Nitrophenyl)pyrrolidine” is a solid substance . Its empirical formula is C10H12N2O2, and it has a molecular weight of 192.21 .
Scientific Research Applications
Pyrrolidine in Drug Discovery
- Application Summary: Pyrrolidine is a five-membered ring used widely by medicinal chemists to obtain compounds for the treatment of human diseases . It is used to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .
- Methods of Application: The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
- Results or Outcomes: The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Pyrrolidine Alkaloids in Pharmacotherapy
- Application Summary: A number of dispiro[2H-indene-2,3′-pyrrolidine-2′,3″-[3H]indole]-1,2″(1″H, 3H)-diones exhibited potent antitumor activity .
- Methods of Application: The research observed the antitumor activity of these compounds in different cancer cell lines .
- Results or Outcomes: These compounds showed potent antitumor activity close to or better than the standard drug (doxorubicin) in different cancer cell lines .
Pyrrolidine as Fungicides and Antibiotics
- Application Summary: Pyrrolidine analogs have diverse therapeutic applications like fungicides and antibiotics . These compounds are used to inhibit the growth of fungi and bacteria, providing a potential treatment for various infections .
- Methods of Application: The specific methods of application can vary widely depending on the specific compound and its intended use. Typically, these compounds are synthesized in a laboratory and then tested for their efficacy against various types of fungi and bacteria .
- Results or Outcomes: The results can also vary widely. In some cases, pyrrolidine analogs have been found to be highly effective at inhibiting the growth of certain types of fungi and bacteria .
Pyrrolidine in Anti-Inflammatory Drugs
- Application Summary: Pyrrolidine analogs are also used in the development of anti-inflammatory drugs . These compounds can help to reduce inflammation and pain in the body .
- Methods of Application: As with the fungicides and antibiotics, the specific methods of application can vary. These compounds are typically synthesized in a laboratory and then tested for their anti-inflammatory properties .
- Results or Outcomes: The results can vary, but in some cases, pyrrolidine analogs have been found to be effective at reducing inflammation .
Pyrrolidine as Cholesterol-Reducing Drugs
- Application Summary: Pyrrolidine analogs are used in the development of cholesterol-reducing drugs . These compounds can help to reduce cholesterol levels in the body, providing a potential treatment for various cardiovascular diseases .
- Methods of Application: As with the other applications, the specific methods of application can vary. These compounds are typically synthesized in a laboratory and then tested for their cholesterol-reducing properties .
- Results or Outcomes: The results can vary, but in some cases, pyrrolidine analogs have been found to be effective at reducing cholesterol levels .
Pyrrolidine in Antiviral Drugs
- Application Summary: Pyrrolidine analogs are also known to inhibit reverse transcriptase in case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases . This makes them potential candidates for the development of antiviral drugs .
- Methods of Application: These compounds are typically synthesized in a laboratory and then tested for their antiviral properties .
- Results or Outcomes: The results can vary, but in some cases, pyrrolidine analogs have been found to be effective at inhibiting the replication of certain viruses .
Future Directions
Pyrrolidine-based compounds, including “1-(3-Nitrophenyl)pyrrolidine”, have shown promise in the field of drug discovery . They are used widely by medicinal chemists to obtain compounds for the treatment of human diseases . Future research will likely continue to explore the potential of these compounds in various therapeutic applications.
properties
IUPAC Name |
1-(3-nitrophenyl)pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-12(14)10-5-3-4-9(8-10)11-6-1-2-7-11/h3-5,8H,1-2,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNJGZQBTNJPIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351345 | |
Record name | 1-(3-nitrophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Nitrophenyl)pyrrolidine | |
CAS RN |
132993-20-5 | |
Record name | 1-(3-nitrophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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